![molecular formula C13H8F3NO2 B1370665 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid CAS No. 946409-32-1](/img/structure/B1370665.png)
3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid” is a compound that contains a trifluoromethyl group and a pyridine ring . It’s an important intermediate used in the synthesis of various agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives, such as “3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of “3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid” includes a trifluoromethyl group (CF3), a pyridine ring, and a benzoic acid group . The presence of these groups bestows many of the distinctive physical-chemical properties observed in this class of compounds .Chemical Reactions Analysis
Trifluoromethylpyridine derivatives are known for their distinctive physical-chemical properties, which are largely due to the presence of a fluorine atom and a pyridine in their structure . They are used as intermediates in various chemical reactions, particularly in the synthesis of agrochemical and pharmaceutical compounds .Scientific Research Applications
Novel Compound Synthesis and Structural Analysis
- Researchers synthesized various coordination polymers using derivatives of 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid, demonstrating the versatile coordination abilities of such compounds. These polymers showed different architectures and were studied for their structural properties (Du et al., 2016).
- Another study focused on lanthanide-based coordination polymers assembled from derivatives of benzoates. These complexes were characterized for their photophysical properties, highlighting the role of coordinated benzoate ligands as efficient light-harvesting chromophores (Sivakumar et al., 2011).
Luminescence and Magnetism
- Certain complexes derived from pyridine-substituted benzoic acid showed unique luminescent and magnetic properties. This included the study of luminescence lifetimes and antiferromagnetic character in such complexes (Hou et al., 2013).
Metal-Organic Frameworks and Electrocatalysis
- Metal-organic frameworks (MOFs) built from similar compounds were studied for their structural characteristics. These frameworks showed potential applications in areas like catalysis (Gong et al., 2014).
Antimicrobial Activities
- Schiff base ligands and their metal complexes derived from similar benzoic acid derivatives were synthesized and their antimicrobial activities were analyzed (Kalshetty et al., 2013).
Water Splitting Electrocatalysis
- Research into metal(II)-induced coordination polymer based on similar compounds revealed their use as electrocatalysts for water splitting, demonstrating the role of metal ions in electrocatalytic activity (Gong et al., 2014).
Crystal Structure and Hydrogen Bonding
- The crystal structure of some compounds revealed interesting aspects like water-bridged hydrogen-bonding networks, offering insights into their molecular arrangements (Ye & Tanski, 2020).
Future Directions
The demand for trifluoromethylpyridine derivatives, such as “3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid”, has been increasing steadily over the years . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds, indicating their significant role in these industries .
properties
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-5-11(17-7-10)8-2-1-3-9(6-8)12(18)19/h1-7H,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSCFSGJYXFLRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649789 |
Source


|
| Record name | 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |
CAS RN |
946409-32-1 |
Source


|
| Record name | 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

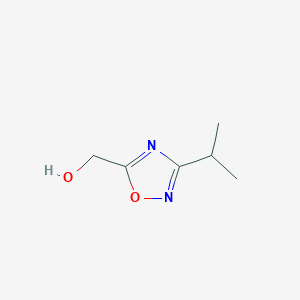
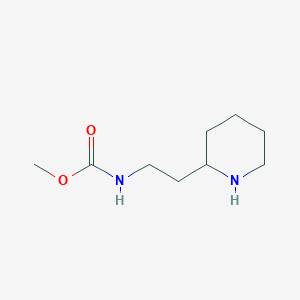
![1-{[2-(4-Isopropylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1370585.png)
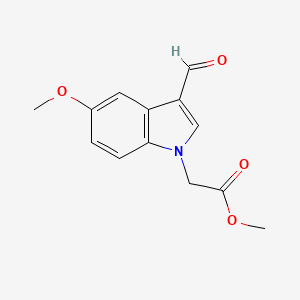
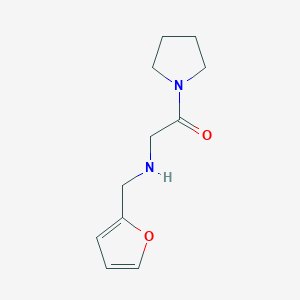
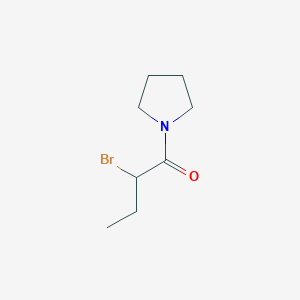
![((4-Methoxyphenyl){2-oxo-2-[(pyridin-3-ylmethyl)-amino]ethyl}amino)acetic acid](/img/structure/B1370595.png)


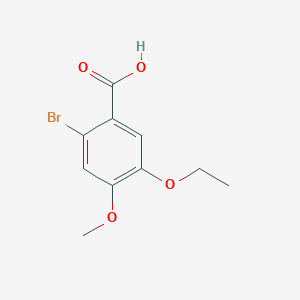
![4-[(4-Cyanophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1370611.png)
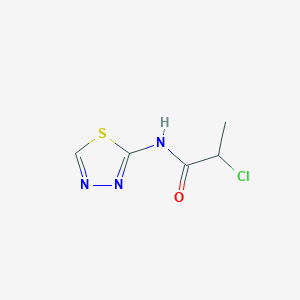
![4-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-butanoic acid](/img/structure/B1370614.png)
![3-[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1370616.png)